

# Application Notes and Protocols for Y-29794 Tosylate in In Vitro Assays

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Compound of Interest		
Compound Name:	Y-29794 tosylate	
Cat. No.:	B611873	Get Quote

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## Introduction

Y-29794 tosylate is a potent and selective, non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1] PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues.[1] This enzyme is implicated in various physiological and pathological processes, and its inhibition is a subject of investigation for therapeutic interventions in oncology and neurodegenerative diseases.[1][2] These application notes provide detailed protocols for the use of Y-29794 tosylate in common in vitro assays to assess its biological activity.

## **Quantitative Data Summary**

The effective concentration of **Y-29794 tosylate** can vary depending on the cell type, assay duration, and specific endpoint being measured. The following table summarizes recommended concentration ranges based on published data.

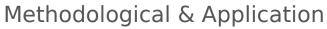


In Vitro Assay	Cell Type(s)	Effective Concentration Range	Notes
Prolyl Endopeptidase (PREP) Activity Assay	Triple-Negative Breast Cancer (TNBC) cell lysates	5 μΜ - 10 μΜ	Complete inhibition of endopeptidase activity was observed at these concentrations.[1] Y-29794 has been shown to inhibit rat brain PREP with a Ki of 0.95 nM.[3]
Cell Proliferation/Viability (MTT Assay)	TNBC cell lines (e.g., MDA-MB-231, SUM159PT)	0.3125 μΜ - 10 μΜ	A dose-dependent inhibition of proliferation and survival was observed. Significant cell killing effects were noted at concentrations of 5–10 µM.[1]



			While Y-29794 has
Apoptosis Assay (Annexin V/PI Staining)	Not specified for Y- 29794	Experimentally determined	been shown to induce cell death, specific concentrations for apoptosis assays have not been detailed in the reviewed literature.[1] [4] A dose-response study is recommended to determine the optimal concentration for the cell line of interest. A general protocol is provided below.
Cell Cycle Analysis (Flow Cytometry)	Not specified for Y- 29794	Experimentally determined	The effect of Y-29794 on the cell cycle has been noted, but specific concentrations for these assays are not available in the reviewed literature.[1] Researchers should perform a concentration- response experiment to identify the effective range for their specific experimental setup. A general protocol is provided below.

# **Signaling Pathway**

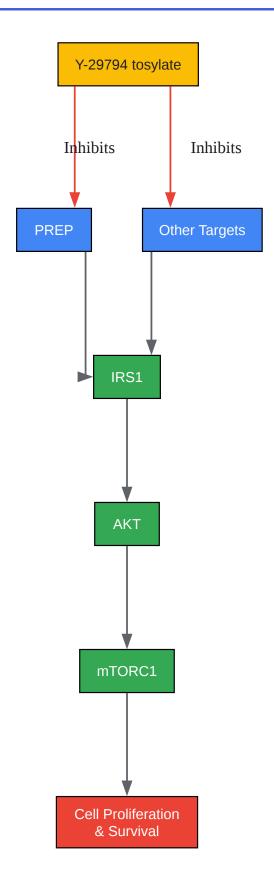




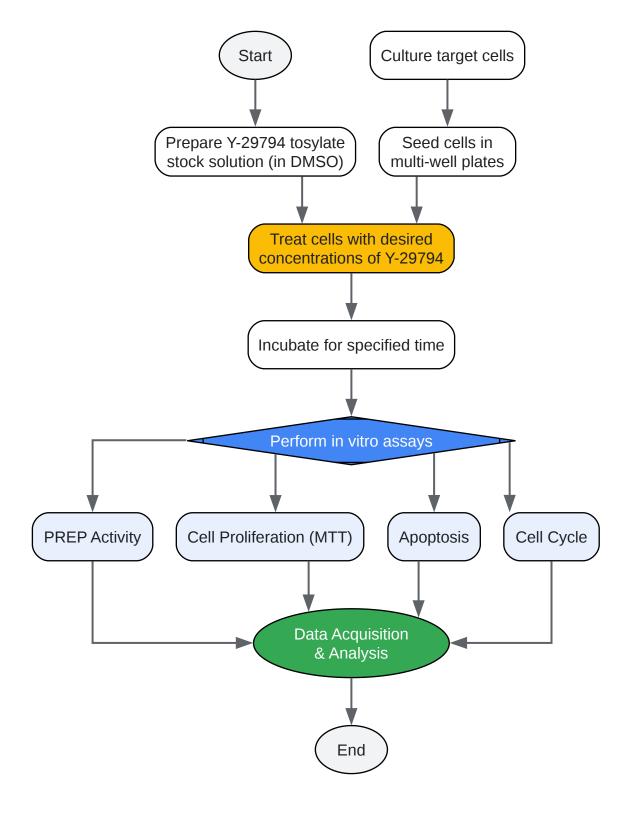


Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer cells.[1][4]









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### References

- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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